molecular formula C6H4ClNO3 B183082 2-Chloro-6-nitrophenol CAS No. 603-86-1

2-Chloro-6-nitrophenol

Cat. No.: B183082
CAS No.: 603-86-1
M. Wt: 173.55 g/mol
InChI Key: ICCYFVWQNFMENX-UHFFFAOYSA-N
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Description

2-Chloro-6-nitrophenol: is an organic compound with the molecular formula C6H4ClNO3 . It is a yellow crystalline powder that is used in various chemical applications. The compound is characterized by the presence of both a chloro group and a nitro group attached to a phenol ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-Chloro-6-nitrophenol typically involves the nitration of 2-chlorophenol. The process can be summarized as follows:

    Nitration of 2-Chlorophenol:

Industrial Production Methods

In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated control systems ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-nitrophenol undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The phenol group can be oxidized to a quinone derivative using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Iron powder and hydrochloric acid at elevated temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an alkaline medium.

Major Products

    Reduction: 2-Chloro-6-aminophenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

    Oxidation: 2-Chloro-6-nitroquinone.

Scientific Research Applications

2-Chloro-6-nitrophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: It serves as a model compound in studies of enzyme-catalyzed reactions involving nitro and chloro groups.

    Medicine: Research into its derivatives has led to the development of potential therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-6-nitrophenol involves its interaction with various molecular targets:

    Reduction: The nitro group is reduced to an amino group, which can further participate in biochemical reactions.

    Substitution: The chloro group is replaced by nucleophiles, leading to the formation of new compounds with different biological activities.

    Oxidation: The phenol group is oxidized to a quinone, which can act as an electron acceptor in redox reactions.

Comparison with Similar Compounds

2-Chloro-6-nitrophenol can be compared with other similar compounds, such as:

    2-Chloro-4-nitrophenol: Similar structure but with the nitro group in a different position, leading to different reactivity and applications.

    4-Chloro-2-nitrophenol: Another positional isomer with distinct chemical properties.

    2,4-Dichloro-6-nitrophenol:

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and makes it suitable for particular synthetic applications.

Properties

IUPAC Name

2-chloro-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO3/c7-4-2-1-3-5(6(4)9)8(10)11/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICCYFVWQNFMENX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8060535
Record name Phenol, 2-chloro-6-nitro-
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Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

603-86-1
Record name 2-Chloro-6-nitrophenol
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Record name Phenol, 2-chloro-6-nitro-
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Record name 2-Chloro-6-nitrophenol
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Record name Phenol, 2-chloro-6-nitro-
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Record name Phenol, 2-chloro-6-nitro-
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Record name 2-chloro-6-nitrophenol
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Synthesis routes and methods I

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Synthesis routes and methods II

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6-chloro-2-nitrophenol (12A) was prepared by treating 2-chlorophenol with nitric acid according to the procedure described for preparing 9A, in Example 9.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular structure and formula of 2-chloro-6-nitrophenol?

A1: this compound is an aromatic compound consisting of a benzene ring with a hydroxyl group (-OH), a chlorine atom (-Cl), and a nitro group (-NO2) attached. Its molecular formula is C6H4ClNO3. [, ]

Q2: How can this compound be synthesized?

A2: One method for synthesizing this compound involves the direct oxidation of benzene using a combination of nitric acid and hydrogen peroxide. This reaction yields a mixture of nitrophenols, including this compound, with yields ranging from 4.28% to 32.52%. [] Another approach involves the reaction of m-nitrochlorobenzene with solid sodium hydroxide, leading to the formation of this compound. []

Q3: What are the potential applications of this compound?

A3: While the provided research papers don't delve into specific applications of this compound, its structure suggests potential uses in various fields.

  • Organic Synthesis: Nitrophenols are versatile intermediates in organic synthesis. This compound could serve as a precursor for synthesizing more complex molecules, such as dyes, pharmaceuticals, and agrochemicals. []

Q4: Are there any studies on the dissociation constant (pKa) of this compound?

A4: While the provided research papers don't specifically discuss the pKa of this compound, one study mentions the purification of the compound. [] Determining the pKa value would provide insights into its ionization behavior in solution, which is crucial for understanding its reactivity and potential interactions. Further research is needed to explore its physicochemical properties.

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